4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol is a compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by bromination and methoxylation. The reaction conditions typically involve the use of ethanol as a solvent and a piperidine catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Dess-Martin periodinane (DMP) to form benzoxazoles.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential bacterial enzymes, leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar compounds to 4-(1,3-Benzothiazol-2-yl)-2-bromo-6-methoxyphenol include other benzothiazole derivatives such as:
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
- 2-arylbenzothiazoles
- 4-(substituted benzylidene)-3-((benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4H)-one
These compounds share a similar benzothiazole core structure but differ in their substituents, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C14H10BrNO2S |
---|---|
Molecular Weight |
336.21 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenol |
InChI |
InChI=1S/C14H10BrNO2S/c1-18-11-7-8(6-9(15)13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,17H,1H3 |
InChI Key |
WJKABZNHAAESOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)O |
Origin of Product |
United States |
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